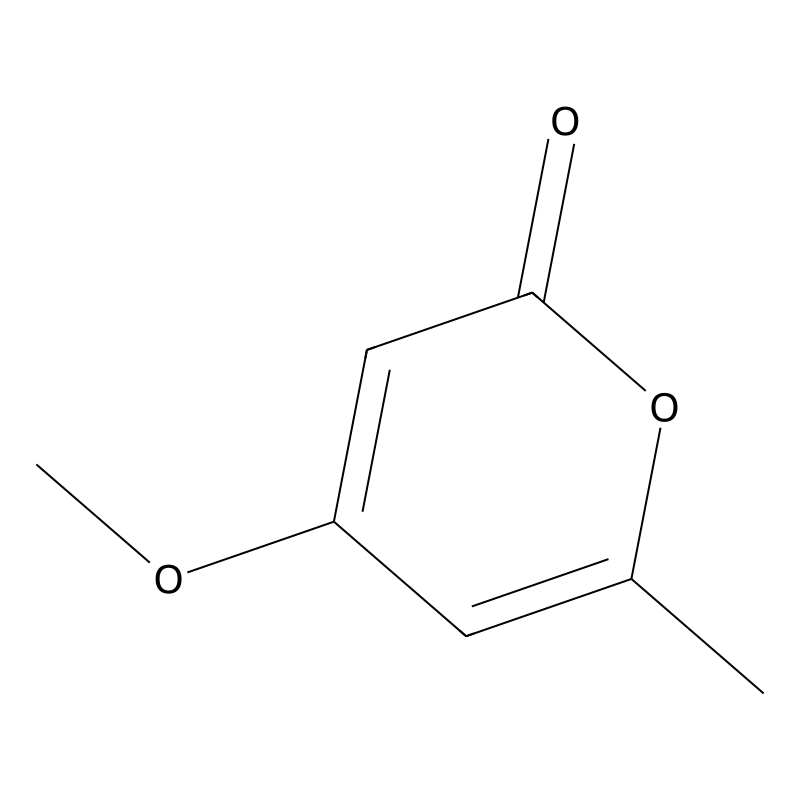

4-Methoxy-6-methyl-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9), also known as methyltriacetolactone, is a highly functionalized 2-pyrone derivative characterized by a C4-methoxy group and a C6-methyl group [1]. As the O-methylated analog of triacetic acid lactone (TAL), it serves as a critical building block in the synthesis of biologically active styrylpyrones, antileukemic agents, and complex polyphenols [2]. The compound features an exact mass of 140.047 Da, lacks hydrogen bond donors, and exhibits a stable lactone core that is highly amenable to regioselective functionalization [1]. In procurement contexts, it is primarily selected over its 4-hydroxy counterpart to bypass the need for in situ protection steps, offering immediate compatibility with basic aldol condensations, palladium-catalyzed cross-couplings, and asymmetric heterogeneous hydrogenation workflows[2].

Attempting to substitute 4-methoxy-6-methyl-2H-pyran-2-one with its cheaper, unprotected precursor, 4-hydroxy-6-methyl-2-pyrone (TAL), routinely leads to synthesis failures in base-catalyzed and organometallic workflows [1]. The acidic C4-hydroxyl group in TAL readily forms a deactivated phenoxide-like anion under basic conditions, which completely suppresses the deprotonation of the C6-methyl group required for aldol condensations [2]. Furthermore, the strong intermolecular hydrogen bonding network of the 4-hydroxy analog renders it poorly soluble in standard halogenated solvents like chloroform and dichloromethane [1]. By utilizing the pre-methylated 4-methoxy analog, chemists eliminate hydrogen-bond-induced insolubility and prevent unwanted tautomerization, enabling direct, high-yield access to C6-styryl derivatives and regioselective C3-halogenation without multi-step protection-deprotection overhead [2].

Enabling Direct C6-Aldol Condensations for Styrylpyrone Synthesis

In the synthesis of kavapyrones and antimalarial styrylpyrones, the C4-methoxy group is strictly required to direct reactivity to the C6-methyl position [1]. When 4-methoxy-6-methyl-2-pyrone is reacted with aryl aldehydes in the presence of magnesium methoxide, it successfully undergoes aldol condensation to yield 4-methoxy-6-styryl-2-pyrones[1]. Conversely, the baseline 4-hydroxy-6-methyl-2-pyrone fails to undergo this transformation efficiently because the base preferentially deprotonates the acidic C4-OH, forming a stable, unreactive anion that halts the C6 condensation cycle.

| Evidence Dimension | Suitability for base-catalyzed C6-aldol condensation |

| Target Compound Data | Undergoes direct C6-aldol condensation (yielding styrylpyrones) |

| Comparator Or Baseline | 4-Hydroxy-6-methyl-2-pyrone (Forms unreactive C4-anion; condensation fails/stalls) |

| Quantified Difference | Eliminates the need for prior OH-protection, enabling a 1-step condensation route |

| Conditions | Aryl aldehyde, Mg(OMe)2 base, refluxing methanol |

Procuring the 4-methoxy derivative allows researchers to bypass costly and time-consuming protection steps when synthesizing neuroactive or antimalarial styrylpyrones.

Benchmark Enantioselectivity in Heterogeneous Catalytic Hydrogenation

4-Methoxy-6-methyl-2-pyrone is a premier benchmark substrate for evaluating chirally modified heterogeneous catalysts [1]. In enantioselective hydrogenations over a 5 wt% Pd/TiO2 catalyst modified with cinchonine, the compound produces the (R)-enantiomer of the corresponding dihydropyrone with an exceptional 94% enantiomeric excess (e.e.) and 95% chemoselectivity at 80% conversion [1]. This performance significantly outpaces the enantioselectivity typically observed with unprotected pyrones or standard endocyclic ketones (which often stall around 20-55% e.e. under similar conditions), establishing it as a highly reliable model system for catalytic optimization.

| Evidence Dimension | Enantiomeric excess (e.e.) in heterogeneous hydrogenation |

| Target Compound Data | 94% e.e. and 95% chemoselectivity |

| Comparator Or Baseline | Standard unsaturated endocyclic ketones (e.g., isophorone at ~55% e.e.) |

| Quantified Difference | Achieves one of the highest reported enantioselectivities for chirally modified Pd catalysts (+39% e.e. over standard baselines) |

| Conditions | 5 wt% Pd/TiO2 catalyst modified with cinchonine, 2-propanol solvent |

For catalyst developers, this compound provides a highly sensitive, high-yielding benchmark substrate to accurately quantify the performance of novel chiral modifiers.

Solubility Profile in Halogenated Organic Solvents

The processability of pyrone building blocks is heavily dictated by their hydrogen-bonding capabilities. 4-Methoxy-6-methyl-2-pyrone possesses zero hydrogen bond donors, granting it high solubility in non-polar and halogenated solvents such as chloroform and dichloromethane [1]. In stark contrast, the baseline precursor 4-hydroxy-6-methyl-2-pyrone (TAL) possesses a strong hydrogen bond donor, resulting in poor solubility in these same solvents [1]. This enhanced solubility profile is essential for conducting low-temperature organometallic reactions, homogeneous cross-couplings, and complexation with transition metals where solvent polarity must be strictly controlled.

| Evidence Dimension | Solubility in chloroform and dichloromethane |

| Target Compound Data | Soluble (0 Hydrogen Bond Donors) |

| Comparator Or Baseline | 4-Hydroxy-6-methyl-2-pyrone (Poorly soluble; 1 Hydrogen Bond Donor) |

| Quantified Difference | Enables homogeneous phase reactions in low-polarity media |

| Conditions | Standard laboratory conditions (25 °C, 1 atm) |

Buyers requiring homogeneous reaction conditions for transition metal catalysis or low-temperature synthesis must select the 4-methoxy variant to avoid precipitation and mass-transfer limitations.

Synthesis of Kavapyrones and Styrylpyrone Therapeutics

Directly leveraging its compatibility with base-catalyzed aldol condensations, this compound is the optimal starting material for generating libraries of 4-methoxy-6-styryl-2-pyrones, which are investigated for antimalarial, antituberculosis, and anxiolytic properties[1].

Precursor for Regioselective Cross-Coupling in Total Synthesis

Because the methoxy group protects the C4 position, the compound can be cleanly brominated at C3. This makes it an ideal procurement choice for synthesizing complex pyrone polyphenols (e.g., phelligridins) via palladium-catalyzed Suzuki or Sonogashira cross-couplings [2].

Benchmark Substrate for Asymmetric Heterogeneous Catalysis

Due to its ability to achieve up to 94% e.e. during hydrogenation over chirally modified Pd/TiO2, it is a standard procurement item for laboratories developing and benchmarking new chiral modifiers and heterogeneous catalytic systems[3].

Ligand Development in Coordination Chemistry

Its excellent solubility in organic solvents and lack of an acidic hydroxyl group allow it to act as an effective η1-bound ligand for transition metals (such as Molybdenum and Iron), making it useful in the design of novel organometallic complexes [4].

References

- [1] Synthesis and antimalarial and antituberculosis activities of a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones, dihydro analogues and photodimers. PMC3285226.

- [2] Total Synthesis and Structure–Activity Relationship Studies of Phelligridins C and D, and Phellifuropyranone A. ResearchGate.

- [3] Asymmetric heterogeneous catalytic hydrogenation; is it a useful tool for the synthetic organic chemist? Semantic Scholar.

- [4] η1-Bound 2-Pyrone Complexes of Molybdenum and Iron: A Synthetic and Structural Study. ACS Publications.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant